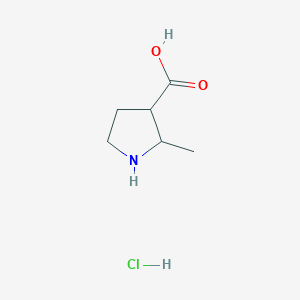

2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpyrrolidine with chloroacetic acid under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Organic Buffer in Biological Studies

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is utilized as an organic buffer in biological and biochemical applications. Its buffering capacity is essential for maintaining pH stability during enzymatic reactions and other biological processes. This compound is particularly valuable in peptide synthesis, where it aids in stabilizing reaction conditions, thus enhancing yield and purity .

1.2 Peptide Synthesis

In peptide synthesis, this compound serves as a coupling agent when used with reagents like HBTU (Hexafluorophosphate Azabenzotriazole Uronium). Its ability to facilitate the formation of peptide bonds makes it an important reagent in the synthesis of complex peptides and proteins .

Medicinal Chemistry

2.1 Drug Development

The compound's structural features make it a candidate for medicinal chemistry applications. Its derivatives have been explored for their potential pharmacological properties, including anti-inflammatory and analgesic effects. Research indicates that modifications of the pyrrolidine ring can lead to compounds with enhanced biological activity .

2.2 Neuropharmacology

Studies have suggested that derivatives of this compound may exhibit neuroprotective properties, making them candidates for developing treatments for neurodegenerative diseases. The compound's interaction with neurotransmitter systems is an area of ongoing research .

Synthetic Organic Chemistry

3.1 Chiral Synthesis

Due to its chiral nature, this compound plays a significant role in asymmetric synthesis. It can be used as a chiral auxiliary in various reactions, allowing for the selective formation of enantiomers in synthetic pathways . This application is crucial in producing pharmaceuticals where chirality is essential for efficacy.

3.2 Catalysis

The compound has been investigated as a catalyst in several organic reactions, including Michael additions and aldol reactions. Its ability to stabilize transition states enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler analog without the carboxylic acid group.

2-Methylpyrrolidine: Lacks the carboxylic acid functionality.

3-Methylpyrrolidine-2-carboxylic acid: A positional isomer with different reactivity.

Uniqueness

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the methyl and carboxylic acid groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Methylpyrrolidine-3-carboxylic acid hydrochloride, also known as trans-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride, is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name : (2R,3S)-2-methylpyrrolidine-3-carboxylic acid; hydrochloride

Molecular Formula : C₅H₉ClN₁O₂

Molecular Weight : 151.58 g/mol

The synthesis of this compound typically involves the cyclization of 2-methyl-3-aminobutyric acid with hydrochloric acid under controlled conditions. The resulting pyrrolidine structure provides a versatile scaffold for further chemical modifications and applications in drug discovery.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by:

- Binding to active sites : It can inhibit or activate specific enzymes, influencing metabolic pathways.

- Altering protein conformation : This interaction can affect protein function and cellular signaling.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrrolidine derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. For instance, similar compounds have been observed to reduce cell death in models of neurotoxicity induced by hydrogen peroxide (H₂O₂) through mechanisms that involve the inhibition of apoptotic processes .

Antiviral Properties

Research indicates that pyrrolidine-based compounds can serve as hepatitis B virus (HBV) capsid assembly modulators. These compounds may enhance the formation of normal capsids while inhibiting aberrant structures, suggesting a role in antiviral therapy development . The binding characteristics of these compounds to HBV capsid proteins have been analyzed using molecular dynamics simulations, demonstrating their potential as therapeutic agents against viral infections.

Case Studies

-

Neuroprotection Against Oxidative Stress

- Study Design : SH-SY5Y neuronal cells were treated with H₂O₂ in the presence of varying concentrations of this compound.

- Findings : The compound significantly reduced cell death and apoptosis markers compared to untreated controls, indicating its protective effects against oxidative stress.

- Antiviral Activity Against HBV

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methylpyrrolidine-3-carboxylic acid | Neuroprotective, Antiviral | Enzyme inhibition, receptor modulation |

| Pyrrolidine-2-carboxylic acid | Limited neuroprotective | Similar mechanisms but less efficacy |

| Proline | Natural amino acid | Involved in protein synthesis |

Eigenschaften

IUPAC Name |

2-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMWNOXWBQBPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.